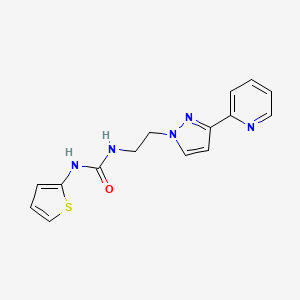

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

描述

This compound is a urea derivative featuring a pyridin-2-yl-substituted pyrazole linked via an ethyl spacer to a thiophen-2-yl urea moiety. Its structure combines heterocyclic pharmacophores (pyrazole, pyridine, and thiophene) known for diverse bioactivities, including kinase inhibition and antimicrobial properties. Synthesis likely involves coupling a pyrazole-ethylamine intermediate with thiophen-2-yl isocyanate, analogous to methods in and (e.g., urea formation via isocyanate-amine reactions in THF or toluene) .

属性

IUPAC Name |

1-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c21-15(18-14-5-3-11-22-14)17-8-10-20-9-6-13(19-20)12-4-1-2-7-16-12/h1-7,9,11H,8,10H2,(H2,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNISZATHYIUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)NC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molar mass of approximately 301.37 g/mol. Its structure features a pyrazole ring, a thiophene moiety, and a urea functional group, which are known to contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and thiophene compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that certain pyrazole derivatives showed IC50 values in the low micromolar range against breast cancer cells, suggesting that our compound may exhibit similar potency due to its structural similarities .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by research showing that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2. In vivo studies have demonstrated that compounds with similar structures can significantly reduce edema in carrageenan-induced paw edema models, indicating their effectiveness as anti-inflammatory agents . The proposed mechanism involves the inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The urea group may facilitate binding to active sites of target enzymes, inhibiting their activity.

- Receptor Modulation : The compound may act as a selective modulator for various receptors involved in inflammation and cancer pathways.

Study 1: Anticancer Activity Assessment

In a recent study assessing the anticancer effects of pyrazole derivatives, researchers found that compounds similar to our target exhibited significant growth inhibition in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported an IC50 value of 5 μM for the most potent derivative, suggesting that structural modifications could enhance efficacy .

Study 2: Anti-inflammatory Evaluation

A comparative study evaluated the anti-inflammatory effects of various pyrazole derivatives using the carrageenan-induced paw edema model. The results indicated that compounds with thiophene substitutions exhibited superior anti-inflammatory activity compared to traditional NSAIDs like ibuprofen. The evaluation showed an ED50 value of 6 mg/kg for one derivative, highlighting the potential therapeutic application of similar compounds .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with urea derivatives sharing key structural motifs:

Key Observations

Heterocyclic Diversity :

- The target compound ’s thiophene and pyridine/pyrazole system contrasts with ’s triazole-thioether and ’s trifluoromethyl pyrazole. Thiophene’s electron-rich nature may enhance π-π stacking vs. triazole’s hydrogen-bonding capacity .

- Pyridin-2-yl groups (target and ) improve solubility and metal coordination, critical for target binding .

Synthetic Flexibility :

- Urea formation via isocyanate () is widely applicable but sensitive to steric hindrance. The target compound’s ethyl spacer may mitigate this issue compared to bulkier linkers in .

Biological Implications :

- ’s triazole-urea derivative exhibits kinase inhibition, suggesting the target compound’s pyrazole-thiophene system could similarly target ATP-binding pockets .

- Fluorinated analogues () show enhanced metabolic stability, whereas the target’s thiophene may prioritize bioavailability over half-life .

Research Findings and Data Gaps

- Activity Prediction : Computational modeling (unavailable in provided evidence) is recommended to validate hypothesized kinase inhibition.

- Contradictions : While ’s ethyl urea derivatives target amyloid pathways, ’s aryl ureas focus on kinases—this dichotomy underscores the need for target-specific assays for the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。